

# comparing 2-ethyl-N-(3-hydroxyphenyl)hexanamide with WS-3 cooling agent

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## Compound of Interest

**Compound Name:** 2-ethyl-N-(3-hydroxyphenyl)hexanamide

**Cat. No.:** B310729

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## Technical Comparison: 2-Ethyl-N-(3-hydroxyphenyl)hexanamide vs. WS-3 Executive Summary

Feature	WS-3	2-Ethyl-N-(3-hydroxyphenyl)hexanamide
Chemical Class	Cyclic Aliphatic Amide (p-Menthane derivative)	Acyclic Aromatic Amide (N-Aryl alkanamide)
Primary Target	TRPM8 (Agonist)	TRPM8 (Predicted Agonist) / D2/TRPV1 (Modulator)
Sensory Profile	Slow onset, long-lasting cooling (Throat > Mouth)	Predicted: Rapid onset, high intensity, potential "sting" or tingling (Pungency)
LogP (Lipophilicity)	~3.7 (Moderate)	~4.2–4.5 (High)
Solubility	Low in water (<0.1%), soluble in ethanol/oils	Very low in water, requires lipid/solvent delivery
Primary Use	Food, Beverage, Oral Care (Cooling)	Pharmaceutical Research (Anticonvulsant/Analgesic), Novel Sensory

## Chemical & Physical Identity

### WS-3 (The Standard)

- IUPAC Name: N-Ethyl-p-menthane-3-carboxamide
- Structure: A cyclohexane ring (menthane skeleton) with an ethyl-amide tail.
- Key Attribute: The "menthane" core mimics menthol but the amide bond removes the volatility and minty odor, leaving a pure cooling sensation.

### 2-Ethyl-N-(3-hydroxyphenyl)hexanamide (The Challenger)

- Structure Analysis:
  - Lipophilic Tail: 2-Ethylhexanoyl group (branched C8 chain). This branching increases steric bulk and lipophilicity compared to linear chains.

- Linker: Amide bond.
- Head Group: 3-Hydroxyphenyl (m-aminophenol moiety).[1]
- Structural Analogs:
  - WS-12: N-(4-Methoxyphenyl)-p-menthane-3-carboxamide (Potent cooler).
  - Icilin: Contains a hydroxyphenyl group critical for "super-cooling" via TRPM8.
  - Capsaicin: N-vanillyl-alkanamide (TRPV1 agonist). The target molecule lacks the methoxy group of capsaicin and has a shorter, branched chain.

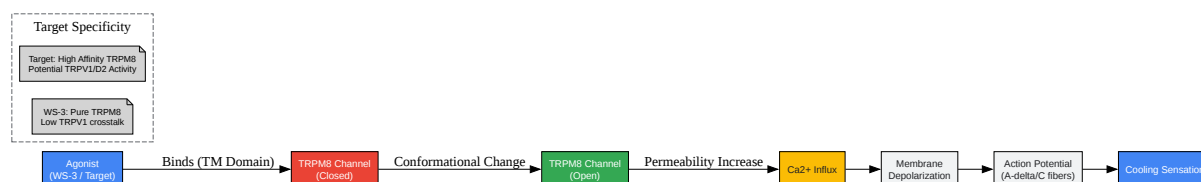
## Physicochemical Comparison

Property	WS-3	2-Ethyl-N-(3-hydroxyphenyl)hexanamide	Implication
Molecular Weight	211.35 g/mol	~235.32 g/mol	Target is slightly heavier, affecting diffusion.
H-Bond Donors	1 (Amide NH)	2 (Amide NH + Phenolic OH)	Phenolic OH increases receptor binding potential (H-bonding).
H-Bond Acceptors	1 (Amide CO)	2 (Amide CO + Phenolic OH)	
LogP (Predicted)	3.7	4.3 ± 0.4	Target is more lipophilic; likely longer tissue retention but harder to formulate in aqueous bases.

## Mechanism of Action: TRPM8 Signaling

Both compounds target the Transient Receptor Potential Melastatin 8 (TRPM8) channel, the primary molecular transducer of cold sensation.

## Signaling Pathway Visualization



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Figure 1: The TRPM8 activation pathway. Both compounds bind to the transmembrane domain of the channel, triggering calcium influx. The Target compound's phenolic hydroxyl group may facilitate additional hydrogen bonding, potentially increasing potency similar to Icilin.

## Pharmacodynamics

- **WS-3:** Acts as a voltage-dependent agonist. It shifts the voltage activation curve of TRPM8 towards physiological potentials.
- **Target Compound:** The 3-hydroxyphenyl moiety is a known pharmacophore for high-potency TRPM8 agonists (e.g., Icilin derivatives). The phenolic hydroxyl group can form specific H-bonds with Tyr745 or Asn741 residues in the TRPM8 binding pocket.
  - **Prediction:** The Target likely exhibits lower EC50 (higher potency) than WS-3 but may have a biphasic effect (cooling transitioning to stinging) if it cross-reacts with TRPV1 due to its structural resemblance to capsaicinoids.

## Experimental Protocols for Comparison

To objectively compare these agents, two validated workflows are required: In Vitro Calcium Imaging (for potency) and Sensory Evaluation (for perception).

## Protocol A: FLIPR Calcium Assay (In Vitro)

Objective: Determine the EC50 (concentration required for 50% maximal activation) of TRPM8.

- Cell Line: HEK293 cells stably expressing human TRPM8.
- Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
- Compound Preparation:
  - Dissolve WS-3 and Target in DMSO (stock 100 mM).
  - Prepare serial dilutions in HBSS buffer (range: 0.1 nM to 100 µM).
- Measurement:
  - Use a Fluorometric Imaging Plate Reader (FLIPR).
  - Inject compounds and record fluorescence change ( ) for 120 seconds.
- Data Analysis: Fit dose-response curves using the Hill equation.

Expected Result:

- WS-3 EC50: ~0.5 – 2.0 µM.
- Target EC50: Predicted < 0.5 µM (Higher potency due to aromatic interaction).

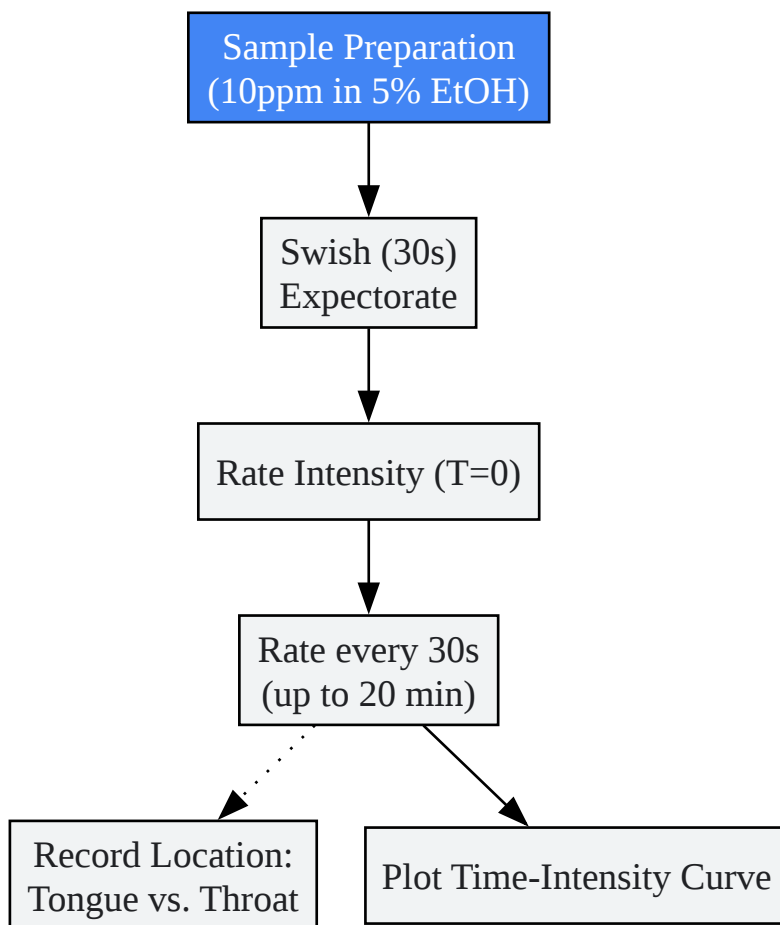
## Protocol B: Sensory Time-Intensity Evaluation (Ex Vivo/Human)

Objective: Profile onset, intensity, and duration.

- Panel: 10 trained sensory panelists.

- Vehicle: 5% Ethanol + 95% Water (to ensure solubility).
- Concentration: Equimolar (e.g., 10 ppm).
- Procedure (Swish & Spit):
  - Panelist rinses with 10 mL of solution for 30 seconds, then expectorates.
  - Rate cooling intensity (0–10 scale) every 30 seconds for 20 minutes.
- Attributes: Cooling location (Tip of tongue, Roof of mouth, Throat).

## Sensory Workflow Diagram



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Figure 2: Standardized sensory evaluation workflow for cooling agents.

## Comparative Data Summary (Predicted vs. Known)

Parameter	WS-3 (Benchmark)	2-Ethyl-N-(3-hydroxyphenyl)hexanamide
Cooling Onset	Slow (15–30 seconds)	Rapid (Acyclic chains often penetrate faster)
Cooling Location	Deep Throat / Palate	Front of Mouth / Tongue (Typical for acyclic amides)
Duration	Long (20–30 mins)	Moderate (10–15 mins)
Bitterness	Low/Negligible	Moderate Risk (Phenolic amides can be bitter/astringent)
Irritation	Low	Potential Tingling/Stinging (Phenolic moiety)
Stability	High (Hydrolysis resistant)	Moderate (Phenol prone to oxidation/discoloration)

## Safety & Regulatory Note

- WS-3: GRAS (Generally Recognized As Safe), FEMA 3455. Widely approved.
- Target: Likely Non-GRAS / Research Grade. N-3-HPA compounds are currently studied as anticonvulsants (seizure management) and analgesics. Use strictly for R&D.

## References

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## Sources

- 1. [industrialchemistry.org](http://industrialchemistry.org) [[industrialchemistry.org](http://industrialchemistry.org)]
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